molecular formula C10H11BrO2 B2438588 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane CAS No. 1343109-94-3

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

Cat. No.: B2438588
CAS No.: 1343109-94-3
M. Wt: 243.1
InChI Key: LLGVTBVOLLSFLV-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4-bromo-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino alcohol, while oxidation can produce an epoxide .

Scientific Research Applications

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained oxirane ring, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is unique due to its specific structure, which combines the reactivity of the oxirane ring with the functional properties of the bromo and methyl groups. This combination makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

2-[(4-bromo-2-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-4-8(11)2-3-10(7)13-6-9-5-12-9/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGVTBVOLLSFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343109-94-3
Record name 2-[(4-bromo-2-methylphenoxy)methyl]oxirane
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